![molecular formula C25H25N3OS B2968212 4-(4-Benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine CAS No. 670270-16-3](/img/structure/B2968212.png)
4-(4-Benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They have been designed as potential inhibitors of PDE4 . 4-Benzylpiperidines are another class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines has been analyzed using crystal structure analysis . The analysis includes hydrogen bonding patterns and molecular arrangement present within the molecule .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-(4-Benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is part of a broader class of thienopyrimidine derivatives known for their versatile biological activities. The compound's relevance in scientific research primarily stems from its potential as a bioactive molecule, with studies exploring its synthesis and various biological properties.
Antimicrobial and Anti-inflammatory Agents : Thienopyrimidine derivatives, including compounds with structures similar to this compound, have been synthesized and tested for antimicrobial and anti-inflammatory activities. These compounds have shown remarkable activity against fungi, bacteria, and inflammation, highlighting their potential as pharmaceutical agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Solid-State Fluorescence Properties : Another avenue of research involves the synthesis of fluorescent compounds based on the thienopyrimidine framework for potential applications in materials science. Such studies aim to explore the optical properties of these compounds, contributing to the development of new fluorescent materials (Yokota et al., 2012).
Antiviral Activity : The antiviral potential of thienopyrimidine derivatives, particularly against retroviruses, has been a significant focus. Some derivatives have demonstrated marked inhibitory effects on retrovirus replication in cell culture, showcasing the therapeutic possibilities of these compounds in viral diseases (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antifungal Effects : Research on derivatives of thienopyrimidine also includes exploring their antifungal effects. Certain compounds have been synthesized and shown efficacy against various fungi types, further supporting the pharmaceutical application of these molecules (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Anti-inflammatory and Analgesic Agents : The synthesis of novel compounds derived from thienopyrimidine structures, aimed at exploring their potential as anti-inflammatory and analgesic agents, represents another critical area of research. These studies contribute to the search for new therapeutic options for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antibacterial Agents : The development of thienopyrimidine derivatives as antitumor and antibacterial agents is of significant interest. Novel compounds have been synthesized and shown promising activity against human tumor cell lines and bacterial strains, underlining the potential of thienopyrimidine derivatives in cancer and infection treatment (Hafez, Alsalamah, & El-Gazzar, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-29-21-9-7-20(8-10-21)22-16-30-25-23(22)24(26-17-27-25)28-13-11-19(12-14-28)15-18-5-3-2-4-6-18/h2-10,16-17,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYCXDFNPPKISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2968132.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2968137.png)
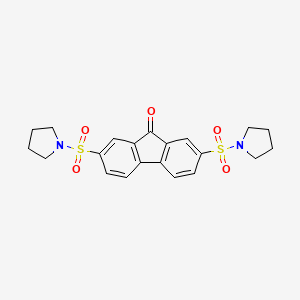

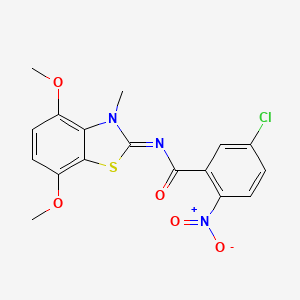
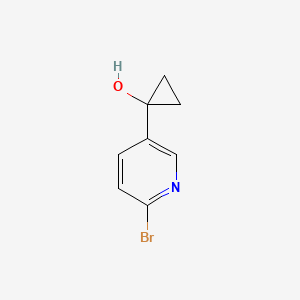
![7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2968142.png)
![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2968143.png)

![2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2968145.png)
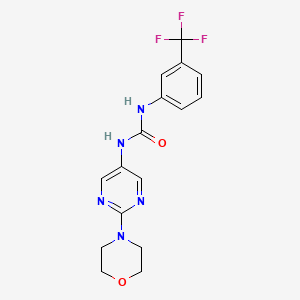
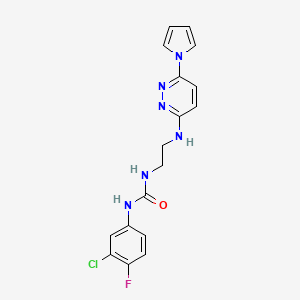
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2968151.png)

